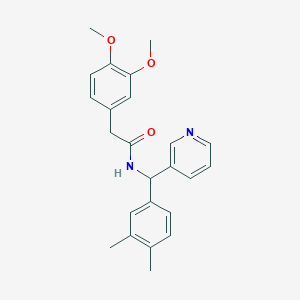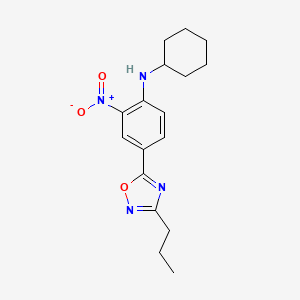
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of CYCLOPS is not yet fully understood, but it is thought to involve the inhibition of ROS production and the modulation of signaling pathways involved in inflammation and oxidative stress. CYCLOPS has also been shown to interact with a range of cellular targets, including proteins and nucleic acids, suggesting that it may have multiple modes of action.
Biochemical and Physiological Effects:
CYCLOPS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of ROS production, the modulation of signaling pathways involved in inflammation and oxidative stress, and the induction of apoptosis in cancer cells. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CYCLOPS is its high sensitivity and specificity for detecting ROS in cells and tissues. CYCLOPS is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of CYCLOPS is its potential toxicity, which may limit its use in some experimental systems.
Orientations Futures
There are several future directions for research involving CYCLOPS. One area of research involves the development of new synthetic methods for producing CYCLOPS with improved purity and yield. Another area of research involves the development of new applications for CYCLOPS, including its use as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of CYCLOPS and its potential interactions with cellular targets, which may provide new insights into its potential applications in scientific research.
Méthodes De Synthèse
There are several methods for synthesizing CYCLOPS, but one of the most commonly used methods involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine, followed by nitration and reduction of the resulting intermediate. This method has been shown to yield high purity CYCLOPS with good yields.
Applications De Recherche Scientifique
CYCLOPS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CYCLOPS as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells and tissues. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-6-16-19-17(24-20-16)12-9-10-14(15(11-12)21(22)23)18-13-7-4-3-5-8-13/h9-11,13,18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMSNXSMHCINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
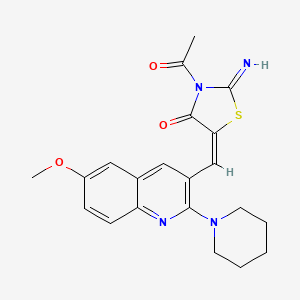

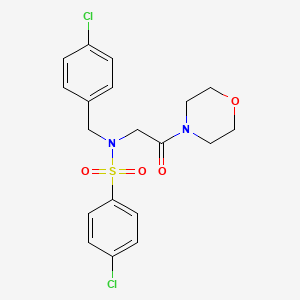
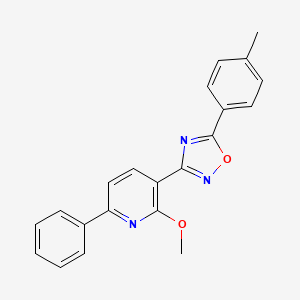
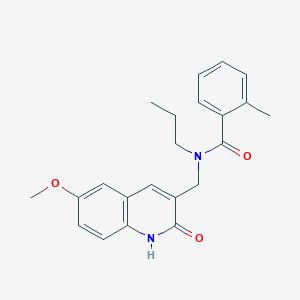
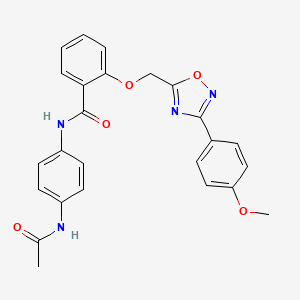
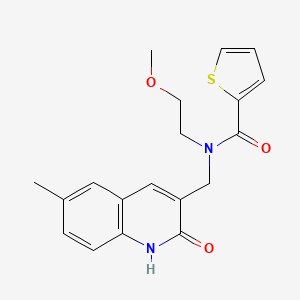
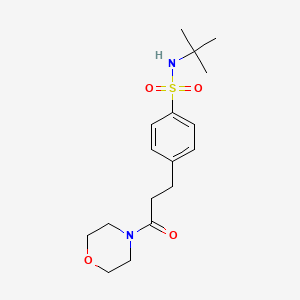
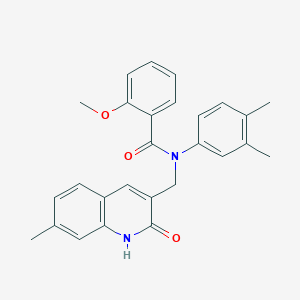

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
